8-Bromo-2,4-dichloro-6-methoxyquinazoline

Overview

Description

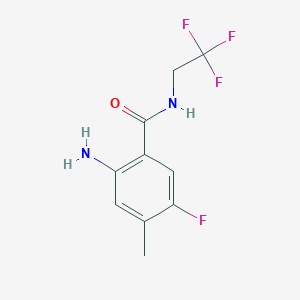

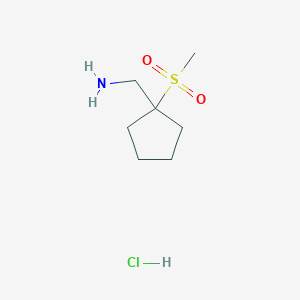

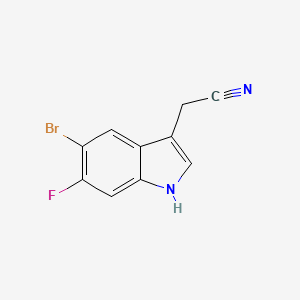

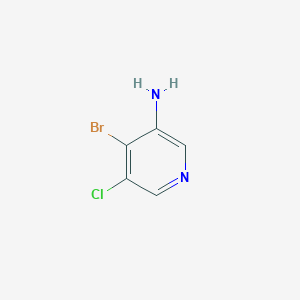

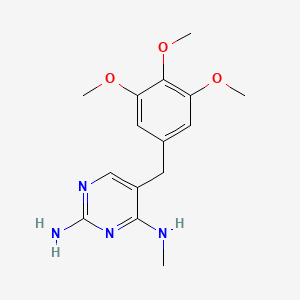

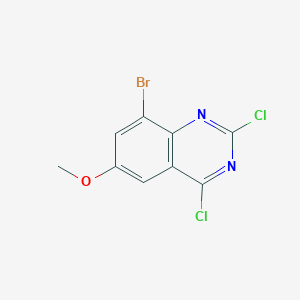

8-Bromo-2,4-dichloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2O . It is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and is substituted with bromo, dichloro, and methoxy groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.96 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Chemical Properties

- 8-Bromo-2,4-dichloro-6-methoxyquinazoline is explored in various syntheses and chemical reactions. For instance, Osborne and Miller (1993) describe its use in regioselective alkoxydehalogenation of dihalogenoquinolines, highlighting its utility in producing specific halogenoquinolines (Osborne & Miller, 1993). Similarly, Kuryazov et al. (2010) synthesized 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from it, demonstrating its role in forming complex quinazoline derivatives (Kuryazov et al., 2010).

Intermediary in Drug Synthesis

- This compound is significant in the synthesis of key intermediaries for drugs. For example, Li Rong-dong (2011) used it to synthesize an intermediate critical for vandetanib, a drug that targets vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) (Li Rong-dong, 2011). Additionally, Cai et al. (2019) synthesized a compound from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, which shows effectiveness against lung cancer cell proliferation (Cai et al., 2019).

Process Chemistry Improvements

- Nishimura and Saitoh (2016) demonstrated the use of this compound in improving synthetic routes in drug discovery, showcasing its role in optimizing chemical processes (Nishimura & Saitoh, 2016).

Role in Antibiotic Synthesis

- Flagstad et al. (2014) discuss its role in creating halogenated quinoline building blocks used in antimicrobial drug discovery, underscoring its importance in synthesizing antibiotics (Flagstad et al., 2014).

NMR Spectroscopy Studies

- McChesney, Sarangan, and Hufford (1984) reported on the preparation and 13C-NMR chemical shift patterns of monobromo-6-methoxy-8-aminoquinolines, providing insights into the chemical behavior of such compounds (McChesney, Sarangan, & Hufford, 1984).

Antibacterial Activity

- The compound has been assessed for antibacterial activity as well. Ouerghi et al. (2021) synthesized 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one and evaluated its antibacterial effectiveness, indicating its potential in treating bacterial infections (Ouerghi et al., 2021).

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-6-methoxyquinazoline is not specified in the available resources. Its unique properties make it useful in various applications, including drug discovery.

Biochemical Analysis

Biochemical Properties

8-Bromo-2,4-dichloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. For instance, this compound can bind to the active site of kinases, thereby inhibiting their activity and affecting the phosphorylation status of target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. For example, this compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating transcription factor activity and chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The effects of this compound on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

8-bromo-2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQMBHEJRULAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.